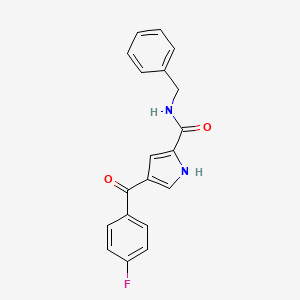

N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-4-[2-(4-fluorobenzoyl)hydrazino]-4-oxobutanamide” is a chemical compound with the molecular formula C18H18FN3O3 . Its molecular weight is 343.352 Da .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 343.352 Da . Other physical and chemical properties like melting point, boiling point, and density are not specified in the sources I found.Applications De Recherche Scientifique

Radiolabeling and Imaging Agents

- 18F-labeled Folate Synthesis : 4-fluorobenzylamine reacts with the α- and γ-carboxyl groups of folic acid, yielding 18F-labeled folate. This process is essential for positron emission tomography (PET) imaging, allowing visualization of folate receptor expression in cancer cells .

Medicinal Chemistry and Drug Development

- Building Block for 18F-Labeled Compounds : 4-fluorobenzylamine serves as a crucial building block in the synthesis of various 18F-labeled compounds. These radiotracers are used for PET imaging in drug development, pharmacokinetics studies, and disease diagnosis .

Coordination Chemistry and Chelation

- Tris-Iron(III) Chelates : Researchers have synthesized tris-iron(III) chelates using 4-fluorobenzylamine as a ligand. These complexes exhibit interesting properties and find applications in fields such as catalysis and bioinorganic chemistry .

Organic Synthesis and Chemical Transformations

- Hydrazine Derivatives : The hydrazine moiety in 4-fluorobenzylamine makes it useful for the synthesis of other hydrazine derivatives. These compounds play roles in organic reactions, including reduction, cyclization, and coupling reactions .

Materials Science and Surface Modification

- Functionalization of Nanoparticles : Researchers explore the attachment of 4-fluorobenzylamine to nanoparticles, enhancing their stability, reactivity, and surface properties. These modified nanoparticles find applications in catalysis, sensors, and drug delivery .

Bioconjugation and Targeted Therapies

- Bioorthogonal Chemistry : 4-fluorobenzylamine can be incorporated into bioconjugates for targeted drug delivery. By selectively reacting with bioorthogonal functional groups, it enables site-specific modification of biomolecules .

Propriétés

IUPAC Name |

N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-16-8-6-14(7-9-16)18(23)15-10-17(21-12-15)19(24)22-11-13-4-2-1-3-5-13/h1-10,12,21H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFRSORKYDRIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)

![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)

![N-cyclopentyl-2-[3-(4-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2843810.png)

![N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2843811.png)

![2,2-Difluoro-4-iodobenzo[d][1,3]dioxole](/img/structure/B2843812.png)

![tert-butyl N-[2-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B2843814.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2843815.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2843816.png)

![N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2843818.png)